3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one
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Overview
Description
3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one is a naturally occurring compound found in certain plants, particularly in the Poaceae family. It is known for its role in plant defense mechanisms against pests and pathogens. This compound is a type of benzoxazinoid, which are secondary metabolites that contribute to the plant’s ability to resist herbivores and microbial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with simple aromatic compounds such as aniline derivatives.
Cyclization: The aromatic compound undergoes cyclization to form the benzoxazine ring.
Hydroxylation and Methoxylation: Hydroxyl groups are introduced at the 3 and 4 positions, and a methoxy group is added at the 7 position.
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources, such as maize. The process includes:
Extraction: The plant material is ground and subjected to solvent extraction.
Purification: The extract is then purified through crystallization and other separation techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Nucleophiles: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted benzoxazinoids[][3].
Scientific Research Applications
3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in plant defense mechanisms and its potential use in developing pest-resistant crops.
Medicine: Research is ongoing into its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: It is used in the development of natural pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits certain enzymes involved in the metabolic pathways of pests and pathogens.
Reactive Oxygen Species (ROS) Generation: It can generate ROS, leading to oxidative stress in pests and pathogens.
Signal Transduction: The compound can interfere with signal transduction pathways, disrupting the normal functioning of pests and pathogens.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA): Another benzoxazinoid with similar properties and functions.
2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA): A related compound with similar biological activities.
Uniqueness
3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7 position and hydroxyl groups at the 3 and 4 positions contribute to its specific reactivity and biological activity .
Properties
CAS No. |
105758-33-6 |
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Molecular Formula |
C9H9NO5 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
3,4-dihydroxy-7-methoxy-3H-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C9H9NO5/c1-14-5-2-3-6-7(4-5)15-9(12)8(11)10(6)13/h2-4,8,11,13H,1H3 |
InChI Key |
ZRTFIPGJFJLMCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(C(=O)O2)O)O |
Origin of Product |
United States |
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